4-Chlorobutanal
CAS No.: 6139-84-0
Cat. No.: VC1972392
Molecular Formula: C4H7ClO
Molecular Weight: 106.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6139-84-0 |
---|---|
Molecular Formula | C4H7ClO |
Molecular Weight | 106.55 g/mol |
IUPAC Name | 4-chlorobutanal |
Standard InChI | InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 |
Standard InChI Key | DOQLCJMCQWQQHK-UHFFFAOYSA-N |
SMILES | C(CC=O)CCl |
Canonical SMILES | C(CC=O)CCl |
Introduction
Physical and Chemical Properties
4-Chlorobutanal is a colorless liquid with a penetrating odor . It exhibits the following physical and chemical properties:
Property | Value | Source |
---|---|---|
Molecular Weight | 106.55 g/mol | |
Density | 1.1060 g/mL | |
Boiling Point | ~118.37°C (estimate) | |
Refractive Index | 1.4466 (estimate) | |
Appearance | Colorless liquid |
According to historical research by Moore (1947), 4-chlorobutanal has a boiling point of 60°C at 13mm pressure with a density (D₁₆) of 1.107 and a refractive index (n²⁰) of 1.44662 .
The compound readily forms several derivatives that are useful for its identification:
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p-nitrophenylhydrazone (melting point: 110°C)
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2,4-dinitrophenylhydrazone (melting point: 134-136°C)
Synthesis Methods
Historical Synthesis
4-Chlorobutanal was first reported in 1942 by Paul, who prepared the compound from tetrahydrofurfuryl alcohol . The synthesis pathway involved:
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Opening the ring of tetrahydrofurfuryl alcohol by reacting with acetylchloride
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Yielding 5-chloro-1,2-pentanediaoetate
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Hydrolyzing with barium hydroxide to form 5-chloro-1,2-pentanediol
Modern Synthesis Approaches
A patented process developed for the production of 4-chloro-butanals involves:
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Reacting 1,1-dimethoxy-4-hydroxy-butane at temperatures between -20°C and +80°C
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Using 0.1 to 20 times the molar amount of triphenylphosphine
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Adding 1.0 to 10-fold molar amount of carbon tetrachloride
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Hydrolyzing the resulting 1,1-dimethoxy-4-chlorobutanal in acid medium
This reaction is preferably carried out at temperatures between +20°C and +70°C, with triphenylphosphine in 1 to 2-fold molar amounts and carbon tetrachloride in 1 to 10-fold molar amounts .
Stephen Reduction Method
The Stephen Reduction method has been explored for aldehyde synthesis, including 4-chlorobutanal. This approach involves:
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Using trimethylenechlorobromide with ethyl alcohol
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Refluxing for one and a half hours
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Adding water and collecting the gamma-chlorobutyronitrile in chloroform
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Washing with calcium chloride solution
Chemical Reactions
4-Chlorobutanal participates in numerous chemical reactions due to its reactive aldehyde group and the presence of the chlorine atom.
Aldehyde Reactions
The aldehyde group allows 4-chlorobutanal to participate in various condensation reactions:
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Aldol condensations
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Reductive aminations
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Formation of diverse organic compounds
Fischer Indole Synthesis
A prominent application involves the Fischer indole synthesis, a classical method for synthesizing indole derivatives. In this reaction:
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4-Chlorobutanal serves as a key precursor
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It reacts with hydrazine and an aromatic amine
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The reaction forms the desired indole ring structure
Protection Reactions
4-Chlorobutanal can be converted into acetals, which serve as:
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Stable protecting groups for the aldehyde functionality
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Manipulable groups under specific conditions to regenerate the original aldehyde
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Control elements for the reactivity of the aldehyde group during multi-step syntheses
Other Reactions
Other significant reactions include:
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Oxidation to form 4-chlorobutyric acid
Applications
Organic Synthesis
4-Chlorobutanal serves as a versatile building block in organic synthesis, particularly for:
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Construction of complex molecules
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Formation of indole derivatives crucial for pharmaceuticals
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Multi-step syntheses requiring protected aldehyde groups
Chemical Precursor
The compound functions as an important precursor for various chemical transformations:
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Production of 4-chlorobutanal diethyl acetal (CAS: 6139-83-9)
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Synthesis of specialized pharmaceutical intermediates
Analytical Detection Methods
Analysis of 4-chlorobutanal and related compounds typically employs specialized techniques:
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Gas chromatography-mass spectrometry (GC-MS) serves as a standard method
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Spectrophotometric monitoring using Reichardt's dye has been explored for detecting alkylating agents, including chlorinated compounds
A notable study by Corrigan et al. (2009) demonstrated the reaction between Reichardt's dye and alkylating agents such as 4-chloro-1-butanol could be monitored spectrophotometrically at specific wavelengths (618 nm in acetonitrile and 624 nm in N,N-dimethylformamide) .
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